molecular formula C12H20O10 B1199875 (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol CAS No. 3568-49-8

(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol

Cat. No. B1199875
CAS RN: 3568-49-8
M. Wt: 324.28 g/mol
InChI Key: DKOQIDXJOZQKIG-NCEFIRPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol, also known as (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol, is a useful research compound. Its molecular formula is C12H20O10 and its molecular weight is 324.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol involves the protection of a diol intermediate followed by a series of reactions to form the spirocyclic structure.

Starting Materials
2,3-dihydroxybutane, 2,3-dihydroxypropane, 4-methyl-2-pentanone, p-toluenesulfonic acid, sodium bicarbonate, sodium chloride, sodium sulfate, tetrahydrofuran, triethylamine

Reaction
Protection of 2,3-dihydroxybutane with 4-methyl-2-pentanone and p-toluenesulfonic acid to form the acetonide intermediate, Protection of 2,3-dihydroxypropane with 4-methyl-2-pentanone and p-toluenesulfonic acid to form the acetonide intermediate, Deprotection of the acetonide intermediates with sodium bicarbonate to form the diol intermediate, Conversion of the diol intermediate to the spirocyclic structure through a series of reactions involving tetrahydrofuran, triethylamine, and various reagents to form (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol, Purification of the final product using sodium chloride and sodium sulfate

properties

IUPAC Name

(1S,2S,3R,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-1-5-7(15)9(17)11(21-5)3-20-12(4-19-11)10(18)8(16)6(2-14)22-12/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11?,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOQIDXJOZQKIG-NCEFIRPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C(C(C(O2)CO)O)O)OCC3(O1)C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2([C@H]([C@@H]([C@H](O2)CO)O)O)OCC3(O1)[C@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031828
Record name Di-D-Fructofuranose 1,2':2,1'-dianhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 107415

CAS RN

3568-49-8
Record name Di-D-fructofuranose 1,2′:2,1′-dianhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3568-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difructose anhydride I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-D-Fructofuranose 1,2':2,1'-dianhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.